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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

For Researchers, Scientists, and Drug Development Professionals

DNDI-6148, a novel benzoxaborole compound, has demonstrated significant promise in
preclinical studies for the treatment of visceral leishmaniasis (VL). This guide provides a
comprehensive comparison of its performance with alternative treatments, supported by
experimental data from preclinical models. The evaluation of a drug's therapeutic index—the
balance between its efficacy and toxicity—is a critical step in the drug development pipeline.
While DNDI-6148 has shown impressive efficacy, its development for leishmaniasis has been
deprioritized due to findings of reproductive toxicity in preclinical models, a crucial factor in its
overall therapeutic assessment.[1][2]

In Vivo Efficacy Against Leishmania Parasites

DNDI-6148 has shown potent activity in reducing parasite burden in hamster models of visceral
leishmaniasis, a standard preclinical model for the disease. Studies have demonstrated a
greater than 98% reduction in parasite load in infected hamsters, highlighting its significant
antileishmanial properties.[3][4]

Comparative Efficacy Data in Hamster Models of
Visceral Leishmaniasis

The following tables summarize the in vivo efficacy of DNDI-6148 in comparison to standard
treatments, miltefosine and liposomal amphotericin B, in hamster models infected with
Leishmania infantum and Leishmania donovani.
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Table 1: Efficacy against L. infantum in the Hamster Model
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. n (Bone
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Twice daily Mowbray
DNDI-6148 50 mg/kg >99 >99 98.6
for 10 days et al., 2021
) ] Once daily Not Various
Miltefosine 40 mg/kg ~99 ~99
for 5 days Reported Sources
Table 2: Efficacy against L. donovani in the Hamster Model
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Preclinical Safety and Toxicity Profile

While demonstrating high efficacy, the safety profile of DNDI-6148 revealed significant

concerns during preclinical evaluation, ultimately leading to the discontinuation of its

development for visceral leishmaniasis.
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Reproductive Toxicity

The primary reason for the deprioritization of DNDI-6148 for leishmaniasis was the emergence
of signals of reproductive toxicity in preclinical studies.[1][2]

Table 3: Reproductive Toxicity of DNDI-6148 in Rats

No-Observed-
Study Type Species Adverse-Effect Findings Reference
Level (NOAEL)

NOAEL for
maternal and
paternal toxicity,
as well as fertility
and reproductive
toxicity, was
established at

N the highest dose
Fertility and Early

) evaluated.
Embryonic Rat 25 mg/kg/day [7]
However,
Development .
minimal,
reversible
spermatic

changes were
observed, and a
decrease in
uterine weights

was noted.

It is important to note that for a related benzoxaborole, compound 28, a 14-day exploratory
toxicology study in rats showed significant multi-organ toxicity at a daily dose of 25 mg/kg, and
a NOAEL could not be determined at less than 12.5 mg/kg.[8]

Mechanism of Action: Targeting CPSF3
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DNDI-6148's antileishmanial activity stems from its inhibition of the Leishmania cleavage and
polyadenylation specificity factor (CPSF3).[3][4] This enzyme is crucial for the processing of
pre-mRNA in the parasite. By inhibiting CPSF3, DNDI-6148 disrupts the parasite's ability to
produce mature mRNA, leading to cell death. This mechanism is distinct from that of current

DNDI-6148 pre-mRNA

antileishmanial drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]

2. DNDI-6148 | DNDi [dndi.org]

3. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral
leishmaniasis | DNDi [dndi.org]

o 4. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral
Leishmaniasis - PubMed [pubmed.ncbi.nim.nih.gov]

» 5. Antileishmanial activity of liposome-encapsulated amphotericin B in hamsters and
monkeys - PMC [pmc.ncbi.nlm.nih.gov]

» 6. academic.oup.com [academic.oup.com]
e 7. dndi.org [dndi.org]

o 8. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral
Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Evaluating the Therapeutic Index of DNDI-6148 in
Preclinical Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15558969#evaluating-the-therapeutic-index-of-dndi-
6148-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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